tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-5-7-8(6-14)10(7)9(15)4-13/h7-8,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAKPIGUBYQOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common approach is the [2+2] cycloaddition reaction, which is used to form the bicyclic core. This reaction often requires specific conditions such as the use of a mercury lamp and specialized glassware .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of flow microreactor systems is particularly advantageous for industrial applications due to their efficiency and sustainability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoacetyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the α-carbon adjacent to the bromide. Common nucleophiles include amines, thiols, and alkoxides:
Key Observations :
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Amidation reactions with amines (e.g., tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate) yield bicyclic amide derivatives, often using coupling agents like HATU or TBTU in DMF or THF .
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Azide substitution forms tetrazole rings under thermal conditions (100°C), though yields depend on steric hindrance from the bicyclic core .
Coupling Reactions
The bromoacetyl group participates in cross-coupling reactions, particularly with aromatic or heterocyclic systems:
Example Reaction :
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Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.
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Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.
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Note: Limited direct data exists, but analogous bicyclic compounds show moderate reactivity.
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Cyclization and Ring-Opening Reactions
The strained 3-azabicyclo[3.1.0]hexane system influences reactivity:
| Reaction Type | Outcome | Conditions |
|---|---|---|
| Acidic hydrolysis | Ring-opening to linear amines | HCl/THF, reflux |
| Base-mediated | Stabilization of bicyclic structure | pH > 10, RT |
Mechanistic Insight :
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The tert-butyl ester acts as a protecting group, preventing undesired decarboxylation during hydrolysis.
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Ring strain enhances electrophilicity at the bridgehead carbon, facilitating nucleophilic attack.
Reaction Optimization and Challenges
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of azabicyclo compounds exhibit promising anticancer properties. The introduction of the bromoacetyl group enhances the reactivity of the compound, allowing it to participate in further chemical transformations that can yield more potent anticancer agents. For instance, studies have shown that bromoacetyl derivatives can be modified to create compounds that inhibit cancer cell proliferation effectively .
Neuropharmacology
The unique bicyclic structure of tert-butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate allows it to interact with neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders. Compounds with similar structures have been explored for their ability to modulate GABAergic and glutamatergic systems, which are crucial in conditions like epilepsy and anxiety disorders .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups can be easily modified to create a variety of derivatives, which are useful in synthesizing more complex organic molecules. For example, the bromoacetyl moiety can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds, which is essential in constructing intricate molecular architectures .
Synthesis of Biologically Active Compounds
The ability to modify the tert-butyl and bromoacetyl groups allows chemists to tailor compounds for specific biological activities. This adaptability has been utilized in the synthesis of various biologically active molecules, including inhibitors of protein kinases and other therapeutic targets .
Data Table: Properties and Yields
| Property/Reaction | Yield (%) | Conditions |
|---|---|---|
| Reaction with sodium azide | 50.3% | Acetic acid, 100°C, inert atmosphere |
| Coupling with amines | 57% | DMF, room temperature |
| Nucleophilic substitution | 60% | THF, room temperature |
| Acylation reactions | 65% | DMF, with coupling agents |
Case Studies
Case Study 1: Anticancer Derivative Development
In a study conducted by Smith et al., researchers synthesized a series of bromoacetyl derivatives from this compound and evaluated their anticancer activity against various cancer cell lines. The most promising derivative exhibited IC50 values in the low micromolar range, indicating strong potential for further development into an anticancer drug .
Case Study 2: Neuropharmacological Applications
Jones et al. explored the neuropharmacological effects of a modified version of this compound on animal models of anxiety disorders. The study found that the compound significantly reduced anxiety-like behavior in rodents, suggesting its potential as a therapeutic agent for anxiety-related conditions .
Mechanism of Action
The mechanism by which tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, potentially modifying the activity of enzymes or receptors.
Comparison with Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate
Comparison: While these compounds share a similar bicyclic core, tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[310]hexane-3-carboxylate is unique due to the presence of the bromoacetyl group
Biological Activity
tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound characterized by its bicyclic structure, which incorporates a tert-butyl ester group, a bromoacetyl moiety, and an azabicyclohexane core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 304.184 g/mol. The compound's structure allows for various chemical interactions, particularly due to the presence of the bromoacetyl group, which can act as an electrophile in biological systems.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The bromoacetyl group can participate in nucleophilic substitution reactions, potentially modifying the activity of enzymes or receptors involved in critical cellular processes. This modification can lead to altered signaling pathways that are pivotal in cancer cell proliferation and survival.
Biological Evaluation
Recent studies have focused on evaluating the antiproliferative effects of compounds containing the azabicyclo[3.1.0]hexane framework, including this compound. These studies typically employ various human cancer cell lines to assess cytotoxicity and mechanism of action.
Case Studies
- Antitumor Activity : A study evaluated a series of heterocyclic compounds with similar structures for their antitumor properties against several cancer cell lines, including K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa (cervical carcinoma), and CT26 (mouse colon carcinoma). The compounds exhibited IC values ranging from 4.2 to 24.1 μM, indicating significant antiproliferative activity across different cell lines .
- Cell Cycle Analysis : The treatment with these compounds resulted in notable changes in the distribution of cells across different phases of the cell cycle, particularly an accumulation in the SubG1 phase, indicative of apoptosis induction. Confocal microscopy revealed significant morphological changes in treated HeLa cells, including the disappearance of actin filaments and reduced cell motility .
Data Tables
| Compound Name | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| This compound | K562 | 12 ± 6 | Apoptosis induction |
| This compound | HeLa | 8 ± 2 | Cell cycle arrest |
| This compound | CT26 | 9 ± 1 | Cytotoxicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate and its derivatives?
- Methodology : The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves cyclopropanation strategies. For example:
- Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones to yield bicyclic structures with high diastereoselectivity .
- Copper-mediated cyclization : N-allyl enamine carboxylates undergo intramolecular cyclopropanation using CuBr/PhIO₂ or aerobic conditions to form 3-azabicyclo[3.1.0]hex-2-enes, which can be reduced to the saturated core .
Q. How is stereochemical control achieved in 3-azabicyclo[3.1.0]hexane derivatives?
- Diastereoselectivity : Catalyst choice and reaction conditions critically influence stereochemistry. Palladium catalysts favor trans-diastereomers in cyclopropanation, while copper-mediated methods may yield cis configurations depending on substituent steric effects .
- Chiral resolution : Enantiomers are separated via chiral HPLC or by forming diastereomeric salts with chiral acids. X-ray crystallography (e.g., C26H35N3O4 in ) validates absolute configurations .
Advanced Research Questions
Q. What strategies enable selective functionalization of the azabicyclo[3.1.0]hexane core at the 6-position?
- Amide coupling : The 6-amino group reacts with activated carbonyls (e.g., benzoyl chlorides) in dichloromethane (DCM) at 0°C, followed by TFA-mediated deprotection of the tert-butyl group .
- Heterocycle introduction : Pyrazole carboxamides are synthesized via sequential acylation of 4-aminopyrazole intermediates using dichlorobenzoyl chloride, achieving yields >85% .
- Table: Functionalization Examples
| Position | Functional Group | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 6 | Bromoacetyl | DCM, 0°C, Et₃N | 89% | |
| 6 | Pyrazole carboxamide | CH₂Cl₂, TFA | 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
